molecular formula C8H5Cl2NO B8528183 1,5-Dichloro-2-isocyanato-4-methylbenzene

1,5-Dichloro-2-isocyanato-4-methylbenzene

Cat. No.: B8528183
M. Wt: 202.03 g/mol
InChI Key: AQJNQVHWUAXGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dichloro-2-isocyanato-4-methylbenzene is an organic compound with the molecular formula C8H5Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-isocyanato-4-methylbenzene can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-methylphenylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

Industrial production of 2,4-dichloro-5-methylphenyl isocyanate often involves large-scale phosgenation processes. The amine precursor is reacted with phosgene in a continuous flow reactor, ensuring efficient conversion and high yield. Safety measures are crucial due to the toxic nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    Amines: Formed from hydrolysis.

Scientific Research Applications

1,5-Dichloro-2-isocyanato-4-methylbenzene is used in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-2-isocyanato-4-methylbenzene is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other isocyanates may not be as effective .

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

1,5-dichloro-2-isocyanato-4-methylbenzene

InChI

InChI=1S/C8H5Cl2NO/c1-5-2-8(11-4-12)7(10)3-6(5)9/h2-3H,1H3

InChI Key

AQJNQVHWUAXGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)N=C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a manner similar to Kurita, et al., J. Org. Chem., 41, 2070 (1976), incorporated herein by reference, the reaction of 3.43 g (0.0156 mole) of 2,4-dichloro-5-methylaniline and 3.5 g (0.018 mole) of trichloromethyl chloroformate in 50 mL of toluene produced 3.4 g of 2,4-dichloro-5-methylphenyl isocyanate.
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3.43 g
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3.5 g
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50 mL
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